molecular formula C14H28 B14090659 Tetradec-9-ene

Tetradec-9-ene

Cat. No.: B14090659
M. Wt: 196.37 g/mol
InChI Key: SNIFAVVHRQZYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradec-9-ene is a straight-chain alpha olefin of significant interest in chemical research and development. This 14-carbon compound, characterized by a double bond at the 9-position, serves as a critical intermediate in organic synthesis. Researchers utilize this compound as a versatile building block for producing more complex molecules, including esters and fatty acid derivatives. These derivatives, such as (Z)-tetradec-9-enyl acetate, are of particular importance in semiochemical studies. This acetate derivative is a known Straight Chain Lepidopteran Pheromone (SCLP) used as an insect attractant for various pests in the Lepidoptera order, making this compound a valuable precursor in the development of sustainable pest management solutions . The geometric isomerism (E/Z) inherent in its structure is a key focus for researchers investigating structure-activity relationships in biological systems . As a foundational chemical, this compound supports innovation in material science, green chemistry, and the synthesis of bioactive compounds. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradec-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIFAVVHRQZYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Biosynthetic Pathways and Enzymology of Tetradec 9 Ene Derivatives

Investigation of Fatty Acid Precursor Derivatization

The journey from a common fatty acid to a specific tetradec-9-ene derivative commences with crucial modifications to the fatty acid precursor. These initial steps, primarily desaturation and chain shortening, are fundamental in determining the final carbon chain length and the position of the double bond. oup.compnas.org

Mechanisms of Desaturation (e.g., Delta-9, Delta-11, Delta-12 Desaturase Activities)

Desaturation, the enzymatic introduction of a double bond into the fatty acyl chain, is a critical step in generating the "-9-ene" characteristic. biorxiv.org This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases (FADs). oup.com In the context of this compound derivatives, a Δ9-desaturase is typically involved, acting on a tetradecanoyl-CoA (a 14-carbon saturated fatty acyl-CoA) to introduce a double bond between the 9th and 10th carbon atoms. beilstein-journals.org

However, the diversity of insect pheromones often arises from the action of different desaturases with varying positional specificities. pnas.org For instance, in some species, a Δ11-desaturase might act on a longer chain fatty acid like palmitic acid (C16), which is then subsequently shortened to produce a C14 intermediate with a double bond at the 9th position. pnas.org The cabbage looper, Trichoplusia ni, provides a classic example where (Z)-7-dodecenyl acetate (B1210297) is produced from palmitic acid via Δ11 desaturation followed by two rounds of chain shortening. pnas.org Similarly, Δ12-desaturases can also contribute to the formation of diene pheromone components. researchgate.net The evolution of these desaturase enzymes, with their unique substrate specificities and regio- and stereoselectivities, has been a key driver in the diversification of moth pheromone blends. pnas.org

Role of Chain Shortening Processes in Precursor Formation

Chain shortening, a process analogous to but distinct from standard β-oxidation, plays a pivotal role in tailoring the carbon chain length of the fatty acid precursor. oup.comfrontiersin.org While metabolic β-oxidation typically degrades fatty acids completely to acetyl-CoA, the chain-shortening process in pheromone biosynthesis is limited, often involving just one or two cycles to achieve the desired chain length. oup.com

For example, a C16 fatty acid precursor can be shortened by one cycle of β-oxidation to yield a C14 acyl-CoA, which is then a suitable substrate for a Δ9-desaturase to form a tetradec-9-enoyl intermediate. researchgate.net This controlled chain shortening is essential for producing the correct chain length required for the specific pheromone. The enzymes responsible for this limited β-oxidation in pheromone glands are still being actively researched, but it is a critical step that adds to the diversity of insect pheromones. oup.comoup.com In the biosynthesis of (Z)-9-tetradecenoic acid in Spodoptera littoralis, it is produced through the β-oxidation of (Z)-11-hexadecenoic acid. researchgate.net

Enzymatic Functionalization Steps (e.g., Reduction, Acetylation, Oxidation)

Following desaturation and chain shortening, the fatty acyl-CoA precursor undergoes a series of functionalization steps to yield the final pheromone component. These reactions are catalyzed by specific enzymes that determine the terminal functional group of the molecule, which can be an alcohol, aldehyde, or acetate ester. frontiersin.orgnih.gov

Reduction: The modified fatty acyl-CoA is first reduced to a fatty alcohol by fatty acyl-CoA reductases (FARs). frontiersin.orgnih.gov These enzymes are crucial for converting the acyl group into an alcohol, a common functional group in many pheromones. nih.gov The substrate specificity of FARs can vary between species, contributing to the production of species-specific pheromone blends. frontiersin.orgnih.gov

Acetylation: The resulting fatty alcohol can then be acetylated to form an acetate ester, a reaction catalyzed by alcohol acetyltransferases (AATs). researchgate.netcsic.es This step is common in the biosynthesis of many moth pheromones.

Oxidation: Alternatively, the fatty alcohol can be oxidized to an aldehyde by alcohol oxidases or dehydrogenases. frontiersin.orgnih.govmdpi.com This creates another class of common pheromone components.

The presence and activity of these specific enzymes in the pheromone gland ultimately dictate the final chemical structure of the released pheromone. researchgate.net

Molecular Regulation of Biosynthesis (e.g., Pheromonotropic Peptide Influences)

The biosynthesis of this compound derivatives and other insect pheromones is a tightly regulated process, often controlled by neuropeptides. usda.govresearchgate.net The most well-studied of these is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.govresearchgate.netfrontiersin.org

PBAN is a peptide hormone produced in the subesophageal ganglion of the insect brain. frontiersin.org It is released into the hemolymph and acts on receptors in the pheromone gland cells. usda.govresearchgate.net The binding of PBAN to its receptor triggers a signal transduction cascade, often involving calcium ions as second messengers, which in turn activates the key enzymes involved in the biosynthetic pathway, including those responsible for desaturation, chain shortening, and reduction. usda.govresearchgate.net This hormonal control ensures that pheromone production is coordinated with the appropriate physiological and environmental conditions for mating. researchgate.net In some insects, other hormones like juvenile hormone and 20-hydroxyecdysone (B1671079) also play a role in regulating pheromone production. usda.govnih.gov

Comparative Biosynthetic Analyses Across Different Organisms and Species

The biosynthetic pathways leading to this compound derivatives and other pheromones show both conserved elements and significant variations across different insect species. frontiersin.orgnih.gov While the general framework of fatty acid synthesis followed by desaturation, chain shortening, and functionalization is common, the specific enzymes and their substrate preferences can differ greatly, leading to the vast diversity of pheromone blends observed in nature. frontiersin.orgnih.govpnas.org

For example, two closely related species might use the same fatty acid precursor but employ desaturases with different positional specificities, resulting in different pheromone components. nih.gov In the case of Helicoverpa armigera and H. assulta, both use hexadecenal pheromones but in opposite ratios. H. armigera primarily uses a Δ11-desaturase, while H. assulta mainly employs a Δ9-desaturase. nih.gov Similarly, the evolution of different FARs and other functionalization enzymes contributes to the species-specificity of pheromone signals. csic.es Comparative studies of these biosynthetic pathways, often aided by transcriptomic and genomic analyses, are crucial for understanding the evolutionary mechanisms that drive the diversification of chemical communication in insects. csic.esmdpi.commdpi.com

FeatureOrganism 1 (e.g., Spodoptera littoralis)Organism 2 (e.g., Helicoverpa armigera)Organism 3 (e.g., Trichoplusia ni)
Primary Precursor (Z)-11-Hexadecenoic acid researchgate.netPalmitic acid nih.govPalmitic acid pnas.org
Key Desaturase(s) (Z)-9 desaturase researchgate.netΔ11-desaturase nih.govΔ11-desaturase pnas.org
Chain Shortening Yes (β-oxidation) researchgate.netYes nih.govYes (two cycles) pnas.org
Final Product(s) (Z,E)-9,11-tetradecadienyl acetate csic.es(Z)-11-Hexadecenal, (Z)-9-Hexadecenal nih.gov(Z)-7-Dodecenyl acetate pnas.org

Advanced Synthetic Methodologies for Tetradec 9 Ene and Its Research Analogs

Stereoselective Synthesis of Unsaturated Aliphatic Chains

The biological activity of long-chain unsaturated compounds like tetradec-9-ene is often highly dependent on the geometry of the double bond and the stereochemistry of any chiral centers. Consequently, developing synthetic methods that provide precise control over these features is of paramount importance.

The Wittig reaction is a cornerstone in the synthesis of alkenes, offering a reliable method for forming carbon-carbon double bonds. wikipedia.org The stereochemical outcome of the Wittig reaction—that is, whether the Z (cis) or E (trans) isomer is formed—is influenced by the nature of the ylide, the reaction conditions, and the structure of the reactants. wikipedia.orgresearchgate.net

Z-Isomer Synthesis : Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of Z-alkenes with high selectivity, especially under salt-free conditions. wikipedia.org This is because the reaction is kinetically controlled, proceeding through an early, sterically demanding transition state that favors the cis arrangement. wikipedia.org For example, the synthesis of (Z)-9-tetradecen-1-ol acetate (B1210297), a component of some insect pheromones, often employs a Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde to establish the required Z-geometry of the double bond.

E-Isomer Synthesis : Stabilized ylides, which contain electron-withdrawing groups, tend to produce E-alkenes. researchgate.net Alternatively, the Schlosser modification of the Wittig reaction can be used to convert the initial erythro betaine (B1666868) intermediate to the more stable threo betaine using phenyllithium (B1222949) at low temperatures, which then collapses to the E-alkene. wikipedia.org High E-selectivity can also be achieved through other methods like the Julia olefination or by the reduction of internal alkynes using sodium in liquid ammonia.

The choice of solvent and the presence of lithium salts can also significantly impact the Z/E ratio. wikipedia.org For instance, performing the reaction with unstabilized ylides in polar aprotic solvents like dimethylformamide (DMF) in the presence of lithium iodide can enhance the formation of the Z-isomer. wikipedia.org

Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction

FactorCondition for Z-selectivityCondition for E-selectivity
Ylide Type Non-stabilized (e.g., alkyl substituents) wikipedia.orgStabilized (e.g., electron-withdrawing groups) researchgate.net
Reaction Conditions Salt-free, kinetic control wikipedia.orgThermodynamic control, Schlosser modification wikipedia.org
Solvent Polar aprotic (e.g., DMF) wikipedia.orgNon-polar solvents may favor E-isomers

Enantioselective Approaches for Chiral this compound Derivatives (e.g., Macrolides)

Many natural products, including certain macrolide antibiotics and pheromones, incorporate chiral this compound fragments. Their synthesis requires enantioselective methods to establish the correct stereochemistry. beilstein-journals.org

One powerful strategy is the use of ring-closing metathesis (RCM) on a diene precursor that already contains the desired chiral center. beilstein-journals.orgresearchgate.net For instance, the synthesis of (9Z,13R)-tetradec-9-en-13-olide, a chiral macrolide, was achieved using a (Z)-selective Grubbs catalyst for the RCM step. beilstein-journals.org The chiral center was introduced early in the synthesis, for example, through the Jacobsen hydrolytic kinetic resolution of a racemic epoxide. beilstein-journals.org

Another approach involves the use of chiral auxiliaries. The Evans' chiral auxiliary, for example, can be used to direct the stereoselective alkylation of an oxazolidinone to create a chiral center, which is then carried through subsequent steps to yield the final chiral product. mdpi.com Asymmetric hydrogenation is another valuable technique, where a prochiral alkene is hydrogenated using a chiral catalyst (e.g., based on iridium or rhodium) to produce a chiral alkane with high enantiomeric excess. rsc.org

Table 2: Enantioselective Strategies for Chiral this compound Derivatives

MethodDescriptionExample Application
Ring-Closing Metathesis (RCM) Cyclization of a chiral diene precursor using a metathesis catalyst. beilstein-journals.orgSynthesis of (9Z,13R)-tetradec-9-en-13-olide. beilstein-journals.org
Chiral Auxiliaries A temporary chiral group directs a stereoselective reaction. mdpi.comEvans' auxiliary for asymmetric alkylation. mdpi.com
Asymmetric Hydrogenation Use of a chiral catalyst to selectively form one enantiomer during hydrogenation. rsc.orgIridium-catalyzed hydrogenation of alkenes. rsc.org
Kinetic Resolution Enantioselective reaction of a racemate, leaving one enantiomer unreacted. beilstein-journals.orgJacobsen hydrolytic kinetic resolution of epoxides. beilstein-journals.org

Targeted Synthesis of Specific this compound-Based Pheromone Components and Analogs (e.g., Alcohols, Acetates, Aldehydes)

This compound serves as the backbone for a variety of insect pheromones, where the terminal functional group is typically an alcohol, acetate, or aldehyde. googleapis.com The synthesis of these compounds often starts with the stereoselective formation of the this compound chain, followed by functional group manipulations.

For example, (Z)-9-tetradecen-1-ol can be synthesized via a Wittig reaction, and then acetylated using acetic anhydride (B1165640) or acetyl chloride to produce (Z)-9-tetradecen-1-yl acetate, the sex pheromone of the fall armyworm, Spodoptera frugiperda. biorxiv.org The corresponding aldehyde, (Z)-9-tetradecenal, can be obtained by the controlled oxidation of the alcohol using reagents like pyridinium (B92312) chlorochromate (PCC).

The synthesis of pheromone analogs is also crucial for studying structure-activity relationships and for developing more potent or selective pest control agents. sciopen.comnih.gov Analogs can be designed by modifying the chain length, the position or geometry of the double bond, or by introducing different functional groups. sciopen.com For instance, cross-metathesis reactions can be employed to synthesize a range of analogs with varying chain lengths from a common precursor. googleapis.com

Development of Novel Catalytic Systems and Reaction Pathways

Recent advances in catalysis have provided more efficient and selective routes to this compound and its derivatives. Olefin metathesis, a reaction for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry, has been particularly transformative. nobelprize.org

Grubbs' and Schrock's catalysts, which are typically based on ruthenium or molybdenum, are highly effective for a variety of metathesis reactions, including: sigmaaldrich.comlibretexts.org

Cross-Metathesis (CM) : The reaction between two different alkenes to form new alkene products. This is a powerful method for building up the carbon chain of this compound from smaller, more readily available alkenes. googleapis.comsigmaaldrich.com

Ring-Closing Metathesis (RCM) : The intramolecular cyclization of a diene to form a cyclic alkene, as seen in the synthesis of macrolides. beilstein-journals.orgresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) : The polymerization of cyclic alkenes to form long-chain polymers with regularly spaced double bonds. openstax.org

The development of Z-selective Grubbs-type catalysts has been a significant breakthrough, allowing for the direct synthesis of Z-alkenes, which are common in insect pheromones, with high stereoselectivity. beilstein-journals.org This avoids the need for less selective methods or multi-step sequences to control the double bond geometry.

Beyond metathesis, new catalytic systems are continually being developed for various transformations. For example, novel palladium-catalyzed cross-coupling reactions and iridium-catalyzed asymmetric hydrogenations offer powerful tools for the synthesis of complex, chiral molecules. rsc.orgrsc.org

Application of Isotopic Labeling in Synthetic Studies for Mechanistic Investigations

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and biosynthetic pathways. bohrium.comnumberanalytics.comnih.gov In the context of this compound synthesis and biology, stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are incorporated into specific positions of the molecule. pnas.orgacs.org

By synthesizing a labeled version of a proposed precursor and introducing it into a biological system, researchers can track the label's fate in the final products using techniques like gas chromatography-mass spectrometry (GC-MS). pnas.orgnih.gov This provides unequivocal evidence for a particular biosynthetic step. For example, deuterium-labeled fatty acids have been used to study the biosynthesis of sex pheromones in moths, confirming the involvement of specific desaturase and chain-shortening enzymes. slu.seacs.org

In mechanistic organic chemistry, isotopic labeling helps to determine the movement of atoms during a reaction. For instance, in the Wittig reaction, labeling the aldehyde with ¹⁸O would result in the label being incorporated into the triphenylphosphine (B44618) oxide by-product, confirming the proposed oxaphosphetane intermediate. The synthesis of these labeled compounds often requires multi-step sequences where the label is introduced at a specific point, for example, through the deuteration of an alkyne using Wilkinson's catalyst or the reaction of a mesylate with lithium aluminum deuteride (B1239839) (LiAlD₄). acs.orgacs.org

Sophisticated Analytical Techniques in Tetradec 9 Ene Research

Chromatographic Separation Techniques for Compound Profiling

Chromatographic methods are fundamental to separating Tetradec-9-ene from complex mixtures, such as insect pheromone gland extracts. researchgate.netnih.gov These techniques are essential for isolating the compound of interest before its identification and quantification.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com In GC, the sample is vaporized and separated into its components within a capillary column. thermofisher.com The time it takes for a compound to pass through the column, known as the retention time, is a key characteristic used for its identification. thermofisher.com GC is widely used in the analysis of insect pheromones, which are often complex blends of hydrocarbons, alcohols, and acetates. researchgate.netthermofisher.com

For highly complex mixtures where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. labrulez.comchromatographyonline.comnih.gov GC×GC utilizes two columns with different stationary phases, providing independent separation mechanisms. chromatographyonline.comresearchgate.net This results in a two-dimensional chromatogram that can separate co-eluting peaks from a single column analysis, which is particularly useful for distinguishing isomers and components in trace amounts. chromatographyonline.comemissionsanalytics.com The increased peak capacity and sensitivity of GC×GC make it a powerful tool for detailed chemical fingerprinting of complex volatile samples, such as those encountered in food quality assessment and environmental analysis. nih.govspectroscopyonline.com In pheromone research, GC×GC can reveal the presence of minor components that might be biologically significant but are otherwise masked in a standard GC analysis. researchgate.net

A typical GC×GC setup for analyzing volatile organic compounds might involve a non-polar primary column and a polar secondary column. researchgate.netlcms.cz This arrangement separates compounds first by their volatility and then by their polarity. researchgate.net

Table 1: Comparison of GC and GC×GC for this compound Analysis

Feature Gas Chromatography (GC) Two-Dimensional Gas Chromatography (GC×GC)
Principle Separation based on volatility and interaction with a single stationary phase. smu-ogl.com Separation based on two independent properties (e.g., volatility and polarity) using two different columns. chromatographyonline.com
Resolving Power Good for many applications but can have co-eluting peaks in complex mixtures. chromatographyonline.com Significantly higher peak capacity and resolution, ideal for complex samples. labrulez.comnih.gov
Sensitivity Standard sensitivity. Enhanced sensitivity due to the focusing effect of the modulator. nih.gov
Applications Routine analysis of volatile and semi-volatile compounds, including many insect pheromones. thermofisher.com Detailed profiling of highly complex mixtures, discovery of trace components, and fingerprinting. labrulez.comspectroscopyonline.comnih.gov
Example in Research Identification of major pheromone components in insect gland extracts. researchgate.net Detection of trace-level pheromone components and comprehensive analysis of environmental volatiles. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for compounds that are not sufficiently volatile for GC, or for separating isomers. researchgate.net In the context of long-chain unsaturated compounds like derivatives of this compound, reversed-phase HPLC is often employed. vscht.cz In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. vscht.czscielo.br The retention of a compound is related to its hydrophobicity; more non-polar compounds are retained longer. vscht.cz

While GC is more common for direct pheromone analysis, HPLC can be used for the separation of derivatives or for preparative purposes to isolate specific isomers for further analysis. ucanr.edu For instance, chiral HPLC is a critical tool for separating enantiomers, which often have distinct biological activities. researchgate.net

Many biologically active molecules, including some pheromones and their analogues, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have vastly different biological effects. nih.gov Chiral gas chromatography is a specialized GC technique that uses a chiral stationary phase (CSP) to separate enantiomers. chromatographyonline.comuni-muenchen.de

The most common CSPs are based on derivatized cyclodextrins. gcms.czchromatographyonline.com These molecules have a chiral structure that allows for differential interaction with the enantiomers of the analyte, leading to their separation. chromatographyonline.com The determination of the enantiomeric composition of pheromones is crucial, as often only one enantiomer is biologically active, or the ratio of enantiomers is critical for eliciting a specific behavioral response in insects. While this compound itself is achiral, this technique is vital for analyzing chiral analogues or other chiral compounds present in pheromone blends. nih.govbeilstein-journals.org

Spectrometric and Spectroscopic Methods for Structural Elucidation and Confirmation

Once a compound has been isolated by chromatography, spectrometric and spectroscopic techniques are used to determine its chemical structure.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample. nist.gov When coupled with gas chromatography, the resulting technique, GC-MS, is a cornerstone of chemical analysis for volatile and semi-volatile compounds. thermofisher.comtechnologynetworks.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum is a fingerprint of the molecule, showing the masses of the parent ion and its various fragments. nist.gov

GC-MS is extensively used in pheromone research to identify compounds like this compound in insect gland extracts. nih.govnih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. academicjournals.org For determining the position of double bonds in unsaturated compounds like this compound, derivatization techniques, such as with dimethyl disulfide (DMDS), can be used prior to GC-MS analysis. mdpi.comnih.gov The DMDS adduct fragments in a predictable way in the mass spectrometer, revealing the original location of the double bond. mdpi.com

Modern MS instruments, such as time-of-flight (TOF) and triple quadrupole mass spectrometers, offer high sensitivity and resolution, allowing for the detection and identification of trace-level components. thermofisher.comspectroscopyonline.com

Table 2: Key Ions in the Mass Spectrum of a Tetradecene Isomer (Illustrative)

m/z (mass-to-charge ratio) Interpretation
196 Molecular Ion (M+)
168 Loss of C2H4
140 Loss of C4H8
125
111
97
83
69
55 Base Peak
41

Note: This is an illustrative example; the exact fragmentation pattern can vary based on the isomer and the specific MS conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the detailed structure of organic molecules. wikipedia.orglibretexts.org It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). wikipedia.org The chemical shift of a nucleus in an NMR spectrum provides information about its chemical environment, allowing for the elucidation of the carbon skeleton and the identification of functional groups. libretexts.orgnih.gov

For long-chain unsaturated compounds like this compound, ¹H NMR and ¹³C NMR are invaluable. magritek.com ¹H NMR can distinguish between protons in different parts of the molecule, such as the olefinic protons of the double bond, the allylic protons adjacent to the double bond, and the protons of the alkyl chain. nih.gov ¹³C NMR provides information about each carbon atom in the molecule, and the chemical shifts of the olefinic carbons can help to determine the position and geometry (Z or E) of the double bond. rsc.orgcolab.ws

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms in the molecule, providing unambiguous structural confirmation. core.ac.ukmdpi.com While GC-MS is often sufficient for routine identification, NMR is the definitive method for the structural elucidation of new compounds or for resolving ambiguities in isomeric structures. mdpi.commdpi.com

Table 3: Illustrative ¹³C NMR Chemical Shifts for a this compound Isomer

Carbon Atom Chemical Shift (ppm) (Illustrative)
C-1 ~14.1
C-2 to C-7 ~22.7 - 31.9
C-8 ~27.2 (Z) / ~32.6 (E)
C-9 (Olefinic) ~129.8 (Z) / ~130.4 (E)
C-10 (Olefinic) ~130.2 (Z) / ~130.4 (E)
C-11 ~29.3 (Z) / ~32.6 (E)
C-12 to C-14 ~22.7 - 31.9

Note: Chemical shifts are highly dependent on the solvent and the specific isomer (Z/E). The values are illustrative and based on general data for long-chain alkenes. nih.gov

Electroantennography (EAG) Coupled with GC (GC-EAD) for Electrophysiological Activity Assessment

The investigation of this compound's role as a semiochemical necessitates highly sensitive techniques that can detect biologically active compounds within complex mixtures. Gas Chromatography coupled with an Electroantennographic Detector (GC-EAD) is a powerful bioanalytical method used for this purpose. It uniquely combines the separation capabilities of gas chromatography (GC) with the high specificity and sensitivity of an insect's antenna as a biological detector. nih.gov

In a GC-EAD setup, volatile compounds from a sample are first separated as they pass through a GC column. The effluent from the column is then split into two streams. One stream is directed to a conventional GC detector, such as a Flame Ionization Detector (FID), which records the chemical profile of the sample. The other stream flows over an excised insect antenna mounted between two electrodes. nih.gov When a compound that the antenna's olfactory receptors can recognize elutes from the column, it triggers a nerve impulse. This electrophysiological response is amplified and recorded as a depolarization event, known as an electroantennogram (EAG). By comparing the timing of the EAG signals with the peaks on the chromatogram from the conventional detector, researchers can pinpoint which specific compounds are biologically active. nih.govresearchgate.net

Research on insect pheromones frequently employs GC-EAD to identify active components in glandular extracts or airborne volatile collections. For instance, in a study on the persimmon bark borer, Euzophera batangensis, GC-EAD analysis of female sex pheromone gland extracts produced distinct electrophysiological responses. researchgate.net These responses corresponded to compounds later identified as potential pheromone components, including (Z9)-tetradec-9-en-1-ol, a compound closely related to this compound. researchgate.net This demonstrates the technique's ability to isolate behaviorally relevant molecules, even when they are present at sub-nanogram levels and are not detectable by standard FID. researchgate.net Similarly, GC-EAD has been used to confirm the biological activity of biotechnologically produced pheromones, ensuring they elicit the same antennal responses as their naturally occurring counterparts. researchgate.net

The table below outlines the fundamental steps and components of the GC-EAD technique.

StepDescriptionKey Components
1. Sample Injection & Separation The sample containing volatile compounds is injected into the Gas Chromatograph (GC). The compounds are separated based on their physicochemical properties as they travel through a capillary column.Gas Chromatograph, Chromatographic Column (e.g., non-polar DB-5, polar DB-WAX)
2. Column Effluent Splitting At the end of the column, the separated compounds are split into two parallel paths.Effluent Splitter
3. Chemical Detection One portion of the effluent is directed to a standard chemical detector, which records the presence and quantity of each separated compound.Flame Ionization Detector (FID) or Mass Spectrometer (MS)
4. Electrophysiological Detection The second portion of the effluent is passed over a prepared biological detector—typically a whole insect antenna or head—held between two electrodes.Excised Insect Antenna, Recording Electrode, Reference Electrode, Amplifier
5. Data Integration & Analysis The signals from both the chemical detector (chromatogram) and the electroantennographic detector (electroantennogram) are recorded simultaneously. Biologically active compounds are identified by aligning the peaks on the chromatogram with the electrical responses from the antenna.Data Acquisition Software

Advanced Sample Preparation and Extraction Methodologies for Biological Samples

The accurate analysis of this compound from biological sources hinges on effective sample preparation and extraction. The primary goals of these methodologies are to isolate the target analyte from a complex biological matrix, minimize degradation, remove interfering substances, and concentrate the compound for subsequent analysis. nih.govresearchgate.net Given that pheromones are often present in trace amounts, the choice of extraction technique is critical. mdpi.com

Biological samples such as insect glands, whole tissues, or secretions require specific pretreatment. wikipedia.orgtiaft.org A common initial step involves snap-freezing the sample in liquid nitrogen to quench metabolic activity and prevent degradation of the target compounds. nih.gov The frozen tissue is then typically homogenized to break down cellular structures and improve extraction efficiency. mdpi.com

Several advanced extraction techniques are employed for semiochemicals like this compound:

Solvent Extraction: This is a foundational method where the biological sample (e.g., insect glands) is extracted with a low-polarity organic solvent. nih.govwikipedia.org The choice of solvent is crucial for selectively dissolving the lipid-like pheromone while leaving behind more polar cellular components. The resulting extract can then be concentrated and analyzed.

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubilities in two immiscible liquid phases. tiaft.org For instance, after an initial extraction into a solvent mixture, water may be added to create an aqueous phase and an organic phase. Lipophilic compounds like this compound will partition into the organic layer, which can then be separated and concentrated. A protocol for metabolomics, lipids, and proteins uses a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (MeOH); after extraction and centrifugation, the addition of water results in phase separation, with lipids concentrated in the upper MTBE-rich phase. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. nih.govmdpi.com In this method, the sample extract is passed through a cartridge containing a solid sorbent. The sorbent is chosen to retain the analyte of interest while allowing impurities to pass through. The analyte is later eluted with a different solvent. For lipophilic compounds, reversed-phase sorbents like C18 are commonly used. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique ideal for trace-level analysis. wikipedia.org A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. Volatile and semi-volatile compounds, such as pheromones, adsorb onto the fiber. The fiber is then transferred directly to the injector of a GC for thermal desorption and analysis.

The following table provides a comparative overview of these extraction methodologies.

Extraction MethodPrincipleAdvantagesCommon Applications in Pheromone Research
Solvent Extraction Dissolving the target compound from a solid or liquid matrix into a solvent.Simple, inexpensive, effective for large sample quantities.Initial extraction from insect pheromone glands or whole bodies. wikipedia.org
Liquid-Liquid Extraction (LLE) Partitioning of a compound between two immiscible liquid phases based on solubility.Good for removing water-soluble impurities, fast, and inexpensive. tiaft.orgPurification of crude solvent extracts; separating lipids from polar metabolites. nih.gov
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent from a liquid phase, followed by elution.High recovery, excellent for sample cleanup and concentration, can be automated. mdpi.comIsolating pheromones from complex extracts of hemolymph, tissue homogenates, or volatile collections. nih.gov
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption in a GC injector.Solvent-free, highly sensitive, suitable for volatile and semi-volatile compounds, good for trace analysis. wikipedia.orgHeadspace analysis of volatiles released by living insects; analysis of very small samples. wikipedia.org

Ecological and Biological Roles of Tetradec 9 Ene Based Pheromones and Signaling Molecules

Intraspecific Chemical Communication Systems in Arthropods

Tetradec-9-ene and its derivatives are pivotal in the chemical communication systems of numerous arthropod species. These compounds, primarily functioning as sex pheromones, mediate interactions between individuals of the same species, playing a crucial role in mating behaviors.

Sex pheromones containing this compound derivatives are typically released by one sex, usually the female, to attract the other for mating. The perception of these chemical cues by the receiving individual triggers a cascade of innate behaviors, guiding the receiver to the sender. This chemical signaling is a fundamental mechanism for ensuring reproductive success.

The specificity of these pheromone signals is a key factor in reproductive isolation, preventing mating between different species. This specificity is often achieved through unique blends of compounds, where the precise ratio of components is critical for eliciting a response. For instance, in three species of the genus Adoxophyes, females produce mixtures of (Z)-9-tetradecenyl acetate (B1210297) and (Z)-11-tetradecenyl acetate in distinct ratios. Males of each species are preferentially attracted to the specific blend produced by conspecific females, demonstrating how variations in pheromone composition contribute to reproductive isolation. nih.gov The addition of minor components can further enhance this specificity. For example, (Z)-9-tetradecen-1-ol or (Z)-11-tetradecen-1-ol increases the attraction of male A. orana but not other Adoxophyes species. nih.gov

In some cases, the absence of certain pheromones can lead to interspecific mating. Studies in Drosophila have shown that the elimination of inhibitory cuticular hydrocarbons, which normally prevent courtship from other species, results in high levels of interspecific mating. nih.gov This highlights the crucial role of these chemical signals in maintaining species boundaries.

The composition of pheromone blends is often complex, involving multiple components that act synergistically to elicit a specific behavioral response. The identification of these components is crucial for understanding their role in chemical communication.

For example, the sex pheromone of the almond moth, Cadra cautella, is a blend of (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecenyl acetate. researchgate.net The former is the major component that can induce attraction on its own, while the latter is a minor component that enhances the attractiveness of the blend. researchgate.net Similarly, the beet armyworm, Spodoptera exigua, uses a combination of (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecenyl acetate as its major pheromone components. iastate.edu

The species-specificity of these blends is remarkable. In the genus Adoxophyes, the ratio of (Z)-9-tetradecenyl acetate to (Z)-11-tetradecenyl acetate varies significantly between species: approximately 100:200 for A. honmai, 100:25 for A. orana, and 100:4,000 for Adoxophyes sp. nih.gov This precise chemical signature ensures that males are attracted only to females of their own species.

(Z)-9-tetradecenal has been identified as a significant, though sometimes overlooked, component in the pheromone blends of other moths. In Helicoverpa armigera, the addition of (Z)-9-tetradecenal to the standard two-component blend doubled trap catches in field tests, indicating its important role in both long and short-range attraction. researchgate.net

Below is an interactive data table summarizing the composition of this compound-based pheromone blends in various arthropod species.

SpeciesMajor ComponentsMinor/Other ComponentsRole in Communication
Adoxophyes honmai(Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate (ratio ~100:200)Sex pheromone, Reproductive isolation
Adoxophyes orana(Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate (ratio ~100:25)(Z)-9-tetradecen-1-ol, (Z)-11-tetradecen-1-olSex pheromone, Reproductive isolation
Adoxophyes sp.(Z)-9-tetradecenyl acetate, (Z)-11-tetradecenyl acetate (ratio ~100:4,000)(E)-11-tetradecenyl acetate (antagonistic)Sex pheromone, Reproductive isolation
Cadra cautella(Z,E)-9,12-tetradecadienyl acetate(Z)-9-tetradecenyl acetateSex pheromone
Spodoptera exigua(Z,E)-9,12-tetradecadienyl acetate, (Z)-9-tetradecenyl acetateSex pheromone
Helicoverpa armigera(Z)-11-hexadecenal, (Z)-9-hexadecenal(Z)-9-tetradecenalSex pheromone (agonist)
Oplostomus haroldi(Z)-9-PentacoseneContact sex pheromone

Interspecific Chemical Ecology Interactions

While this compound derivatives are primarily involved in intraspecific communication, they can also play a role in interspecific interactions. The detection of these chemical signals by other species can lead to various ecological outcomes. For instance, parasitoids and predators may eavesdrop on the pheromone signals of their prey or hosts to locate them. This creates a complex web of chemical communication where the same compound can have different meanings depending on the receiver.

Role in Social Insect Chemical Signaling (e.g., Queen-Specific Volatiles in Termites)

In social insects, chemical communication is essential for maintaining colony structure and function. This compound derivatives and related compounds are involved in signaling reproductive status and caste identity.

In some termite species, specific volatile compounds are produced by the queen, signaling her presence and reproductive state to the colony. For example, (5Z,9S)-tetradec-5-en-9-olide has been identified as a queen-specific volatile in the termite Silvestritermes minutus. frontiersin.orgacs.org While the exact function of this compound is still under investigation, it is believed to play a role in regulating the reproductive division of labor within the colony.

Cuticular hydrocarbons (CHCs), which include long-chain alkenes, are also crucial for recognition and social organization in termites. professionalpestmanager.com These compounds on the exoskeleton of individuals provide information about their caste and colony membership. professionalpestmanager.com For instance, heneicosane, a CHC, has been identified as a royal-recognition pheromone in the subterranean termite Reticulitermes flavipes, allowing workers to identify and care for the queen and king. nih.govphys.org

Environmental Dynamics and Degradation in Ecological Contexts

The effectiveness of pheromone communication is influenced by various environmental factors that can affect the stability and persistence of the chemical signals. Abiotic factors such as temperature, humidity, and UV radiation can lead to the degradation of pheromone components, altering the signal's integrity.

For example, the efficiency of pheromone traps for capturing lepidopteran moths is influenced by temperature. researchgate.net The release rate of pheromones from dispensers and the flight activity of the target insects are temperature-dependent. Quantum-chemical studies have shown that electromagnetic radiation can activate pheromone molecules, making them more susceptible to reactions with other atmospheric components, which can lead to their degradation. researchgate.net The chemical structure of the pheromone, such as the presence of double bonds in this compound, makes it susceptible to oxidation and other degradation pathways. Understanding these environmental dynamics is crucial for the effective use of pheromones in pest management strategies. nih.gov

Molecular and Neurobiological Mechanisms of Pheromone Perception and Response

Identification and Characterization of Pheromone Receptors

Pheromone communication is a critical aspect of reproductive isolation in many animal species, particularly moths. nih.gov The detection of specific pheromone components is mediated by specialized olfactory receptors (ORs) located in the olfactory receptor neurons (ORNs) on the antennae. mdpi.comfrontiersin.org The identification and characterization of these receptors are crucial for understanding the molecular basis of pheromone perception.

In the context of (Z)-9-tetradecenal, research has identified specific pheromone receptors (PRs) in various moth species. For instance, in the diamondback moth, Plutella xyllostella, a minor but significant pheromone component is (Z)-9-tetradecenyl acetate (B1210297) (Z9-14:Ac). nih.gov While the receptor for (Z)-9-tetradecenal was not explicitly identified in this study, the work on related compounds highlights the methods used for receptor identification, which include genomic and transcriptomic analysis, as well as homologous cloning. nih.gov

In the fall armyworm, Spodoptera frugiperda, the pheromone blend includes (Z)-9-tetradecen-1-ol (Z9-14:OH) and (Z)-9-tetradecenyl acetate. researchgate.netresearchgate.net Functional studies have identified SfruOR16 as a receptor that shows a strong response to Z9-14:OH. biorxiv.org Similarly, in Helicoverpa armigera, (Z)-9-tetradecenal (Z9-14:Ald) acts as an agonist at low concentrations and an antagonist at higher concentrations. researchgate.net The complexity of this dose-dependent response suggests the involvement of specific receptor systems.

The general process for identifying and characterizing these receptors involves:

Genomic and Transcriptomic Sequencing: Identifying candidate OR genes expressed in the antennae. nih.gov

Homologous Cloning: Using known PR sequences to find similar genes in other species. nih.gov

Heterologous Expression Systems: Expressing the candidate receptor in a foreign system, such as Xenopus oocytes or Drosophila olfactory neurons, to test its response to specific pheromone components. mdpi.comnih.gov

Electroantennography (EAG) and Single Sensillum Recordings (SSR): Measuring the electrical activity of the antennae or individual sensory hairs in response to pheromone stimulation. nih.gov

These methods have been instrumental in deorphanizing numerous pheromone receptors and linking them to their specific ligands, providing a foundation for understanding the specificity of pheromone detection. frontiersin.org

Identified Pheromone Receptors and their Ligands

SpeciesReceptorLigand(s)Reference
Spodoptera frugiperdaSfruOR16(Z)-9-tetradecen-1-ol (Z9-14:OH) biorxiv.org
Spodoptera littoralisSlitOR5(Z,E)-9,11-tetradecadienyl acetate mdpi.com
Spodoptera littoralisSlitOR6(Z,E)-9,12-tetradecadienyl acetate nih.gov
Plutella xyllostella-(Z)-9-tetradecenyl acetate (Z9-14:Ac) nih.gov
Helicoverpa armigera-(Z)-9-tetradecenal (Z9-14:Ald) researchgate.net

Ligand-Receptor Binding Dynamics and Specificity (e.g., Computational Modeling, Molecular Dynamics Simulations)

The interaction between a pheromone molecule and its receptor is a dynamic process characterized by high specificity. Understanding these binding dynamics is essential for explaining how insects can distinguish between closely related compounds. Computational methods, such as molecular modeling and molecular dynamics (MD) simulations, have become invaluable tools for investigating these interactions at an atomic level. biorxiv.orgebsco.comnih.gov

MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that occur upon binding. biorxiv.orgwikipedia.org These simulations can predict the binding affinity of different ligands to a receptor and identify key amino acid residues involved in the binding process. nih.govbiorxiv.org

A recent study utilized MD simulations to investigate the binding of pheromone analogs to the SfruOR16 receptor in Spodoptera frugiperda. biorxiv.org The simulations confirmed that the natural pheromone component, (Z)-9-tetradecen-1-ol (Z9-14:OH), remained stably bound within the receptor's binding pocket. biorxiv.orgbiorxiv.org Furthermore, the study used these computational models to design novel molecules with potentially higher binding affinities. biorxiv.org

Computational modeling can also be used to:

Predict Binding Poses: Determine the most likely orientation of the ligand within the receptor's binding site.

Calculate Binding Free Energies: Estimate the strength of the interaction between the ligand and the receptor. biorxiv.org

Identify Key Residues: Pinpoint the specific amino acids that form critical contacts with the ligand. nih.gov

These computational approaches, validated by experimental data, provide a powerful framework for understanding the molecular determinants of pheromone receptor specificity and for designing new molecules that can modulate insect behavior. biorxiv.orgwikipedia.org

Key Computational Techniques in Pheromone-Receptor Interaction Studies

TechniqueApplicationReference
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and stability of ligand-receptor complexes. biorxiv.orgwikipedia.org
Molecular DockingPredicting the preferred binding orientation of a ligand to a receptor. biorxiv.org
Free Energy CalculationsEstimating the binding affinity between a ligand and a receptor. nih.gov
Generative Adversarial Networks (GANs)Designing novel molecules with optimized binding affinities. biorxiv.orgbiorxiv.org

Neural Processing of Pheromonal Cues and Signal Transduction Pathways

The perception of a pheromone like (Z)-9-tetradecenal initiates a cascade of events within the nervous system, starting from the olfactory receptor neurons (ORNs) and culminating in a behavioral response. nih.govwikipedia.org When a pheromone molecule binds to its specific receptor on the dendritic cilia of an ORN, it triggers a signal transduction pathway. wikipedia.orgkhanacademy.org

In insects, olfactory receptors are ligand-gated ion channels. wikipedia.org Upon ligand binding, the receptor undergoes a conformational change, leading to the opening of an ion channel and the influx of cations such as sodium and calcium. wikipedia.org This influx depolarizes the neuron, generating an action potential that travels down the axon to the antennal lobe of the brain. nih.gov

The signal transduction pathway in olfaction involves several key components:

G-proteins: Activated by the ligand-bound receptor, these proteins initiate the downstream signaling cascade. wikipedia.orgnih.gov

Adenylate Cyclase: An enzyme activated by G-proteins that converts ATP to cyclic AMP (cAMP). wikipedia.org

Second Messengers: Molecules like cAMP that amplify the initial signal and activate other cellular components. khanacademy.org

Ion Channels: The opening of these channels, mediated by second messengers, leads to the depolarization of the neuron. wikipedia.org

The axons of ORNs that express the same type of receptor converge on specific spherical structures in the antennal lobe called glomeruli. wikipedia.org This organization creates a map of olfactory information, where different glomeruli are activated by different pheromone components. For example, in Spodoptera littoralis, the glomerulus named the cumulus is specifically activated by the major pheromone component. mdpi.com

From the antennal lobe, projection neurons relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is integrated and translated into a behavioral response, such as mate-seeking behavior. nih.gov

Key Steps in Pheromone Signal Transduction and Neural Processing

StepDescriptionKey Molecules/StructuresReference
Reception Binding of the pheromone to a specific receptor on an ORN.Pheromone Receptor frontiersin.org
Transduction Conversion of the chemical signal into an electrical signal.G-proteins, Adenylate Cyclase, cAMP wikipedia.orgnih.gov
Transmission Propagation of the action potential along the ORN axon.Olfactory Receptor Neuron nih.gov
Processing Synaptic transmission and integration of signals in the antennal lobe.Glomeruli, Projection Neurons mdpi.comwikipedia.org
Integration Further processing in higher brain centers leading to a behavioral response.Mushroom Bodies, Lateral Horn nih.gov

Evolutionary Adaptations in Pheromone Communication Systems

Pheromone communication systems are subject to strong evolutionary pressures, leading to a remarkable diversity and specificity across different species. nih.govresearchgate.net The evolution of these systems involves coordinated changes in both the production of pheromone signals and the receptors that detect them. nih.gov

The evolution of pheromone blends, often involving compounds like (Z)-9-tetradecenal and its derivatives, is thought to play a major role in the diversification of moths and other insects. nih.govresearchgate.net Small changes in the pheromone blend or the receptor's sensitivity can lead to reproductive isolation and, ultimately, the formation of new species. nih.gov

Several evolutionary mechanisms contribute to the diversity of pheromone communication:

Gene Duplication: The duplication of receptor genes can lead to subfunctionalization, where one copy retains the original function while the other evolves a new specificity. nih.gov A study on Spodoptera moths revealed a duplication of the OR5 gene, with one copy evolving a narrow tuning to a specific pheromone component. nih.gov

Amino Acid Substitution: Changes in the amino acid sequence of a receptor can alter its binding pocket and, consequently, its ligand specificity. nih.gov Research has identified specific amino acid positions in pheromone receptors that are responsible for narrowing the response spectrum. nih.gov

Changes in Pheromone Biosynthesis: Mutations in the enzymes involved in pheromone production can lead to changes in the composition of the pheromone blend. researchgate.net

The study of pheromone communication in closely related species provides insights into the evolutionary trajectories of these systems. For example, different species within the Heliothis and Helicoverpa genera utilize different ratios of (Z)-11-hexadecenal and (Z)-9-tetradecenal, highlighting how subtle changes in the pheromone signal can contribute to species divergence. researchgate.net

Biotechnological Approaches for the Research Production of Tetradec 9 Ene Derivatives

Development of Recombinant Microbial Production Systems (e.g., Engineered Yeast, Bacteria)

The development of recombinant microbial systems is a cornerstone of biotechnological production of alkenes. By introducing heterologous genes and engineering native metabolic pathways, microorganisms such as the bacterium Escherichia coli and the yeasts Saccharomyces cerevisiae and Pichia pastoris can be transformed into cellular factories for alkene synthesis. nih.govfigshare.comresearchgate.netnih.gov

One common strategy involves engineering the fatty acid metabolism of the host organism. figshare.comresearchgate.net Fatty acids, which are natural precursors, can be channeled towards alkene production by introducing specific enzymes. For instance, a desaturase-like enzyme, UndB, from Pseudomonas fluorescens has been successfully used in S. cerevisiae to produce 1-alkenes. researchgate.net This approach often involves eliminating competing pathways, such as β-oxidation, to prevent the degradation of fatty acid intermediates and maximize their availability for alkene synthesis. researchgate.net

In the methylotrophic yeast Pichia pastoris, engineers have successfully produced long-chain α-alkenes by introducing a fatty acid decarboxylase. nih.gov This system is particularly notable for its ability to utilize methanol (B129727), a non-sugar feedstock that can be derived from CO2, offering a path towards carbon-neutral production. nih.gov Similarly, S. cerevisiae has been engineered to synthesize medium-chain alkanes and 1-alkenes by modifying its fatty acid synthases to control the chain length of the fatty acid precursors. nih.gov

The choice of microbial host is critical and depends on factors like its native metabolism, tolerance to the final product, and the availability of genetic engineering tools. nih.gov For example, P. pastoris is well-suited for methanol-based production due to its efficient methanol utilization pathway. nih.gov

Table 1: Examples of Engineered Microbial Systems for Alkene Production

Microbial HostEngineering StrategyKey Enzyme(s) IntroducedPrecursorProduct(s)Reference
Saccharomyces cerevisiaeManipulation of fatty acid metabolism, elimination of competing pathways.UndB (desaturase-like) from Pseudomonas fluorescensFatty Acids1-Alkenes researchgate.net
Pichia pastorisIntroduction of decarboxylation pathway, enzyme expression optimization.UndB (decarboxylase)Fatty Acids (from Methanol)Long-chain α-alkenes (C15:1, C17:1) nih.gov
Saccharomyces cerevisiaeEngineering of fatty acid synthases, introduction of alkane/alkene synthesis pathways.Fatty Aldehyde Deformylating Oxygenase (ADO), Fatty Acid DecarboxylaseFatty AcidsMedium-chain alkanes and 1-alkenes (C7-C13) researchgate.netnih.gov

Enzymatic Synthesis and Biocatalysis for Selective Conversion

Enzymatic synthesis offers a powerful tool for the highly selective conversion of precursors into specific tetradec-9-ene derivatives. rsc.org Unlike whole-cell systems, isolated enzymes can be used in vitro to perform specific chemical transformations with remarkable chemo-, regio-, and stereoselectivity. rsc.orgillinois.edu This high degree of control is a significant advantage for research applications where precisely defined molecular structures are required.

A key class of enzymes explored for alkene functionalization are the ene-reductases, which belong to the flavin-dependent old yellow enzyme (OYE) family. manchester.ac.uknih.gov These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, a reaction that is fundamental in producing chiral molecules. nih.gov While often used for reducing activated alkenes, research is expanding to include non-activated aliphatic alkenes. rsc.org

Cytochrome P450 monooxygenases are another versatile class of enzymes capable of introducing oxygen into a wide range of molecules, including performing regio- and stereoselective reactions on C-H bonds and double bonds. illinois.edu Through directed evolution and rational design, the substrate specificity and selectivity of these enzymes can be altered to catalyze desired transformations, such as epoxidation or hydroxylation of an alkene like this compound. illinois.edu

The development of enzyme cascades, where multiple enzymes work in concert in a one-pot reaction, further expands the synthetic possibilities. rsc.org These multi-step enzymatic reactions can convert simple starting materials into complex, functionalized molecules without the need for isolating intermediates, which improves efficiency and reduces waste. rsc.org

Optimization of Bioproduction Pathways for Specific Isomeric Purity and Yield

Achieving high yields and specific isomeric purity is a central challenge in the biotechnological production of alkenes. researchgate.net Metabolic engineering and synthetic biology provide a suite of tools to optimize these parameters by fine-tuning the expression of key enzymes and balancing metabolic flux within the host organism. nih.govnih.gov

Cofactor engineering is another important strategy. Many enzymes involved in alkene synthesis, such as P450s and decarboxylases, require cofactors like NADPH or FMN for their activity. nih.govillinois.edu Ensuring a sufficient and balanced supply of these cofactors is crucial for optimal enzyme function and can be achieved by engineering the host's central metabolism.

The selection of enzymes with appropriate substrate specificity is also vital for controlling isomeric purity. Different enzymes can exhibit preferences for fatty acids of specific chain lengths or degrees of unsaturation, influencing the final product profile. nih.govnih.gov

Comparative Analysis of Bioproduction Efficiency versus Chemical Synthesis for Research Applications

For research applications, the choice between bioproduction and chemical synthesis for obtaining this compound derivatives depends on a trade-off between several factors, including stereoselectivity, scalability, cost, and environmental impact. biofueljournal.comrsc.org

Table 2: Comparison of Bioproduction and Chemical Synthesis for Research-Scale Alkene Production

FeatureBioproduction (Microbial/Enzymatic)Chemical Synthesis
Selectivity High potential for chemo-, regio-, and enantioselectivity, leading to high isomeric purity. rsc.orgillinois.eduCan be challenging to control; may require complex protecting group strategies and result in isomeric mixtures.
Reaction Conditions Typically mild conditions (ambient temperature, neutral pH, aqueous media). manchester.ac.ukOften requires harsh conditions (high temperatures, pressures, extreme pH) and organic solvents.
Feedstocks Can utilize renewable resources like glucose or methanol. nih.govPrimarily reliant on petroleum-based starting materials. biofueljournal.com
Environmental Impact Generally considered "greener" with less hazardous waste. rsc.orgCan generate significant hazardous waste and byproducts.
Scalability & Yield Initial yields may be low, requiring extensive optimization of strains and fermentation processes. researchgate.netbiofueljournal.comWell-established and often high-yielding for many standard reactions; readily scalable.
Flexibility & Scope Can be limited by enzyme substrate specificity; creating novel structures may require extensive enzyme engineering. rsc.orgHighly flexible, allowing for the synthesis of a vast array of analogues and derivatives. rsc.org

Advantages of Bioproduction for Research: The primary advantage of bioproduction lies in its unparalleled selectivity. illinois.edu Enzymes can catalyze reactions with a level of precision that is often difficult or impossible to achieve with conventional chemical catalysts, yielding products with very high enantiomeric or regioisomeric purity. rsc.org This is particularly valuable for research in fields like pheromone synthesis or drug discovery, where specific isomers are required. Furthermore, biocatalytic routes are performed under mild conditions and are considered more environmentally benign. manchester.ac.uk

Advantages of Chemical Synthesis for Research: Chemical synthesis offers superior flexibility and a broader reaction scope. rsc.org A wider variety of chemical transformations can be performed, and routes can be more easily diversified to produce a range of analogues for structure-activity relationship studies. rsc.org While selectivity can be a challenge, established chemical methods often provide a more direct and predictable route to a target molecule without the need for extensive biological system development and optimization. For small-scale research quantities, the speed and predictability of a known chemical route can be more efficient than developing a de novo bioproduction system.

Emerging Research Frontiers and Methodological Innovations in Tetradec 9 Ene Science

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics) in Chemical Ecology Studies

The integration of multi-omics data is revolutionizing chemical ecology by providing a holistic view of the biological processes underlying the production and perception of semiochemicals like tetradec-9-ene. numberanalytics.com This approach combines genomics, transcriptomics, and proteomics to unravel the complex molecular machinery involved.

In the context of this compound, which is often a component of insect pheromone blends, multi-omics studies are crucial for identifying the complete biosynthetic pathways. For instance, transcriptomic analysis of pheromone glands in various moth species has been instrumental in discovering the genes encoding the specific desaturases and reductases responsible for producing derivatives of this compound. researchgate.netnih.gov By comparing the gene expression profiles of pheromone-producing and non-producing tissues, researchers can pinpoint candidate genes involved in the biosynthesis.

Proteomics complements this by identifying the actual enzymes (proteins) present in the pheromone glands, confirming the functional products of the identified genes. numberanalytics.com This integrated approach was pivotal in understanding the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (B1210297), a pheromone component where (Z)-9-tetradecenoic acid is a key precursor. nih.gov The pathway involves a delta 11 desaturation of palmitate, followed by chain-shortening to (Z)-9-tetradecenoic acid, which is then acted upon by a delta 12 desaturase. nih.gov

Metabolomics, the large-scale study of small molecules, further enhances these studies by directly measuring the presence and quantity of this compound and its precursors and derivatives within the insect. This allows researchers to connect the genetic and enzymatic machinery to the final chemical product. The use of advanced analytical techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC/TOFMS) has enabled the detection and identification of minute quantities of pheromone components, including (Z)-9-tetradecen-1-ol, in complex biological samples. researchgate.net

The power of multi-omics lies in its ability to generate comprehensive datasets that can be integrated to build predictive models of pheromone production. numberanalytics.com This knowledge is not only fundamental to understanding insect communication but also has practical applications in developing species-specific pest control strategies.

Omics DisciplineApplication in this compound ResearchKey Findings
Genomics Identification of genes involved in pheromone biosynthesis.Discovery of desaturase and reductase genes. researchgate.netnih.gov
Transcriptomics Analysis of gene expression in pheromone glands.Pinpointing candidate genes for this compound synthesis. researchgate.netnih.gov
Proteomics Identification of functional enzymes in biosynthesis.Confirmation of the roles of specific enzymes. numberanalytics.com
Metabolomics Direct measurement of this compound and related compounds.Linking genetic information to chemical output. researchgate.net

Advanced Computational Chemistry for Pheromone Design and Receptor Prediction

Computational chemistry is becoming an indispensable tool in the study of pheromones like this compound, offering powerful methods for designing novel, more effective pheromone analogues and predicting their interaction with insect receptors. europa.eudiva-portal.org These in silico approaches can significantly reduce the time and cost associated with traditional trial-and-error methods of pheromone development. europa.eu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this research. europa.eu These models use the chemical structure of a molecule to predict its biological activity or physical properties. In the context of this compound, QSAR models can be developed to predict the attractiveness of various structural analogues to a target pest species. By analyzing the physicochemical properties of a series of this compound derivatives and their corresponding behavioral effects on insects, researchers can identify the key molecular features that determine pheromonal activity.

Furthermore, computational models are being used to predict how pheromone molecules like this compound interact with their specific receptors in the insect's antenna. nih.gov This involves molecular docking simulations, where the three-dimensional structure of the pheromone is computationally "docked" into a model of the receptor's binding site. These simulations can predict the binding affinity and orientation of the pheromone, providing insights into the molecular basis of odor recognition. While the specific receptors for this compound are still under investigation in many species, the functional characterization of pheromone receptors in model organisms provides a foundation for building these predictive models. researchgate.net

The development of advanced computational models is also aiding in the prediction of the physicochemical properties of pheromones, which is crucial for their application in pest management. europa.eu For example, models can predict properties like volatility and stability, which are important for designing effective pheromone lures and dispensers.

Development of Novel Biosensing and Detection Technologies for Chemical Ecology

The ability to detect and monitor pheromones like this compound in real-time and with high sensitivity is critical for both fundamental research in chemical ecology and practical applications in pest management. archivepp.com Recent years have seen significant advancements in the development of novel biosensing and detection technologies that are moving beyond traditional analytical methods. archivepp.comresearchgate.net

Biosensors for pheromone detection often utilize biological recognition elements, such as pheromone-binding proteins or even whole insect antennae, coupled with a transducer that converts the binding event into a measurable signal. archivepp.com These biosensors offer the potential for highly selective and sensitive detection of specific pheromones. For instance, electrochemical biosensors and optical biosensors are being explored for their application in detecting volatile organic compounds, including insect pheromones. frontiersin.org

One promising area of research is the development of cell-based biosensors, where genetically engineered cells are designed to produce a detectable signal, such as a color change or fluorescence, in the presence of a target pheromone. researchgate.net These "living sensors" could provide a low-cost and field-portable method for monitoring pest populations.

Nanotechnology is also playing an increasingly important role in the development of new detection technologies. gatech.edu Nanomaterials, with their unique optical and electrical properties, can be used to enhance the sensitivity and performance of biosensors. For example, nanoparticle-based sensors could be used to create highly sensitive "electronic noses" capable of detecting the complex blend of volatiles released by insects.

These emerging technologies have the potential to revolutionize how we study chemical communication in insects and manage pest populations. Real-time monitoring of this compound and other pheromones in the field could provide valuable data for precision agriculture, allowing for more targeted and effective pest control interventions.

TechnologyPrinciplePotential Application for this compound
Electrochemical Biosensors Measures changes in electrical properties upon pheromone binding.Real-time field monitoring of pest populations. frontiersin.org
Optical Biosensors Detects changes in light properties (e.g., fluorescence) upon binding.High-sensitivity laboratory and field detection. frontiersin.org
Cell-Based Biosensors Genetically engineered cells signal the presence of the pheromone.Low-cost, portable monitoring devices. researchgate.net
Nanotechnology-Based Sensors Utilizes nanomaterials to enhance detection sensitivity.Development of highly sensitive "electronic noses". gatech.edu

Future Directions in Sustainable Chemical Ecology Research and Biosynthetic Engineering

The future of chemical ecology research, particularly concerning compounds like this compound, is increasingly focused on sustainability and the development of environmentally friendly technologies. mdpi.com This includes a shift away from traditional chemical synthesis of pheromones towards greener, bio-based production methods. nih.gov

Biosynthetic engineering, or metabolic engineering, is at the heart of this transition. beilstein-journals.org Researchers are now able to harness the power of microorganisms, such as yeast and bacteria, to produce insect pheromones in a cost-effective and sustainable manner. researchgate.netresearchgate.netresearchgate.net This involves introducing the genes for the pheromone biosynthetic pathway from the target insect into a microbial host. biorxiv.orgresearchgate.net The engineered microbes can then be grown in large-scale fermenters to produce the desired pheromone.

Significant progress has been made in the biotechnological production of this compound derivatives. For example, engineered yeast cell factories have been developed for the production of (Z)-tetradec-9-en-1-ol and (Z)-tetradec-9-en-1-yl acetate. nih.govresearchgate.netresearchgate.netresearchgate.net These efforts often involve not only introducing the necessary biosynthetic genes but also modifying the host's metabolism to increase the yield of the target pheromone. researchgate.netresearchgate.netresearchgate.netbiorxiv.org

The use of transgenic plants as "green factories" for pheromone production is another exciting avenue of research. By introducing the relevant genes into oilseed crops, it may be possible to produce large quantities of pheromones or their precursors in a highly sustainable way.

These biosynthetic approaches align with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. mdpi.com The development of these technologies will not only make pheromone-based pest control more economically viable but also reduce its environmental footprint.

The future of this compound science will likely see a convergence of these emerging research frontiers. The integration of multi-omics data will continue to fuel the discovery of new biosynthetic pathways, which can then be harnessed through metabolic engineering. Advanced computational models will guide the design of more potent and selective pheromones, while novel biosensors will provide the tools for monitoring their effectiveness in the field. This synergistic approach promises to unlock the full potential of this compound and other semiochemicals for a more sustainable future.

Q & A

Q. What are the established methods for synthesizing Tetradec-9-ene, and how do researchers optimize reaction conditions?

To synthesize this compound, researchers typically employ catalytic dehydrogenation of tetradecane or Wittig olefination. Optimization involves systematic variation of parameters (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DOE) frameworks. For example, palladium-based catalysts may be tested under inert atmospheres to minimize side reactions. Post-synthesis, purity is validated via GC-MS and NMR spectroscopy, with retention indices and spectral databases used for confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify double-bond positioning (δ 5.3–5.4 ppm for vinyl protons) and confirm stereochemistry.
  • IR Spectroscopy : C=C stretching vibrations (~1650 cm1^{-1}) and CH2_2/CH3_3 bending modes validate alkene presence.
  • GC-MS : Quantifies purity and detects isomers (e.g., tetradec-8-ene). Calibration curves using internal standards (e.g., n-alkanes) improve accuracy .

Q. How do researchers address discrepancies in reported boiling points or solubility profiles of this compound?

Discrepancies arise from variations in sample purity or measurement conditions. To resolve these:

  • Compare data against standardized reference materials (e.g., NIST databases).
  • Replicate experiments under controlled conditions (e.g., atmospheric pressure for boiling points).
  • Use statistical tools (e.g., ANOVA) to assess significance of differences .

Advanced Research Questions

Q. How should researchers design experiments to investigate the isomerization dynamics of this compound under varying catalytic conditions?

A robust design includes:

  • Hypothesis formulation : E.g., "Acid catalysts promote double-bond migration via carbocation intermediates."
  • Controlled variables : Temperature (25–100°C), catalyst type (Lewis vs. Brønsted acids), and reaction time.
  • Analytical workflow : Track isomer ratios via GC-MS at timed intervals. Use kinetic modeling (e.g., Arrhenius plots) to deduce activation energies.
  • Ethical considerations : Ensure waste disposal protocols for acidic catalysts .

Q. What systematic approaches are recommended for reconciling contradictory data on this compound's thermodynamic properties across studies?

Follow these steps:

  • Literature meta-analysis : Tabulate reported values (e.g., ΔHcombustion_{\text{combustion}}) and identify outliers.
  • Sensitivity testing : Assess how measurement techniques (e.g., calorimetry vs. computational models) affect results.
  • Principal contradiction analysis : Determine if discrepancies stem from methodological flaws (e.g., uncalibrated instruments) or contextual factors (e.g., solvent effects) .

Q. How can computational models (e.g., DFT) enhance understanding of this compound's reactivity in complex reaction systems?

Computational strategies include:

  • Geometry optimization : Validate molecular configurations using Gaussian or ORCA software.
  • Transition-state analysis : Identify energy barriers for reactions like hydrogenation or epoxidation.
  • Benchmarking : Compare computed properties (e.g., bond dissociation energies) with experimental data. Cross-validate results using multiple functionals (e.g., B3LYP vs. M06-2X) .

Data Presentation and Validation

Q. What criteria should guide the selection of statistical methods for analyzing this compound's catalytic performance data?

  • Parametric tests (e.g., t-tests) for normally distributed data (use Shapiro-Wilk test to confirm).
  • Non-parametric tests (e.g., Mann-Whitney U) for skewed datasets.
  • Multivariate analysis (e.g., PCA) to disentangle correlated variables (e.g., catalyst acidity and yield). Always report confidence intervals and effect sizes .

Q. How should researchers structure tables to compare this compound's synthetic routes effectively?

Example table format:

MethodCatalystYield (%)Purity (%)Key Limitation
DehydrogenationPd/C7895Requires high H2_2 pressure
Wittig ReactionPPh3_39298Solvent toxicity
Include footnotes explaining yield calculations and purity metrics .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies involving this compound's environmental impact assessments?

  • Waste management : Adhere to REACH regulations for alkene disposal.
  • Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) that might bias interpretations.
  • Data transparency : Share raw datasets in repositories like Zenodo for independent verification .

Q. How can researchers mitigate bias when interpreting this compound's biological activity screening results?

  • Blinded experiments : Assign sample codes to prevent observer bias.
  • Negative controls : Include solvent-only groups to isolate this compound's effects.
  • Peer validation : Submit findings to preprint servers (e.g., ChemRxiv) for community feedback before journal submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.